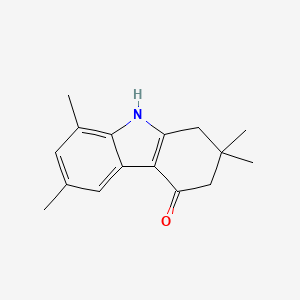

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

CAS No.: 166099-06-5

Cat. No.: VC2367396

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166099-06-5 |

|---|---|

| Molecular Formula | C16H19NO |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | 2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one |

| Standard InChI | InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3 |

| Standard InChI Key | KTFDIDPZODOUPM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one belongs to the carbazole alkaloid family, featuring a tricyclic structure with a central indole nucleus fused to a cyclohexanone moiety. The compound contains four methyl substituents strategically positioned at locations 2 (geminal dimethyl), 6, and 8 of the carbazole ring system. The core structure resembles that of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, which has been more extensively documented in chemical databases . The key structural elements include:

-

A nitrogen-containing heterocyclic system (carbazole)

-

A ketone functional group at position 4

-

Four methyl substituents (two at position 2, one each at positions 6 and 8)

-

Partial saturation of the carbocyclic ring

The molecular formula is projected to be C₁₆H₁₉NO, with an expected molecular weight of approximately 241.33 g/mol, based on structural analysis and comparison with similar carbazole derivatives.

The presence of additional methyl groups likely increases the compound's lipophilicity compared to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, potentially affecting its solubility profile and membrane permeability.

Chemical Reactivity

The chemical reactivity of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one would be influenced by several functional groups:

-

The ketone at C-4 position is expected to undergo typical carbonyl reactions, including nucleophilic addition and reduction.

-

The N-H group of the carbazole moiety can participate in N-alkylation reactions.

-

The aromatic system can undergo electrophilic aromatic substitution, though the methyl groups at positions 6 and 8 may influence regioselectivity.

-

The geminal dimethyl groups at position 2 likely create steric hindrance that affects reactions at neighboring sites.

Based on the reactivity of similar compounds, this tetramethylated derivative might participate in Mannich-type reactions, as seen with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one .

Related Compounds and Structural Analogues

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

The closest documented structural analogue is 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS: 27387-31-1), which shares the core tetrahydrocarbazolone framework but lacks the additional methyl substituents . This compound has been characterized in chemical databases and has recognized importance as a specified impurity in ondansetron hydrochloride dihydrate according to European Pharmacopoeia standards . The significant properties of this analogue include:

-

Molecular formula: C₁₃H₁₃NO

-

IUPAC name: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

-

Alternative names: 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one

-

European Community (EC) Number: 608-096-1

Other Carbazole Derivatives

Several other derivatives of carbazoles appear in the scientific literature, including:

-

1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, a key intermediate in the synthesis of ondansetron

-

9-(2-ethylhexyl)-2,3,4,9-tetrahydro-1H-carbazole and various alkylated carbazole compounds reported in materials science literature

-

Various boronated carbazole derivatives used in organic electronics and photovoltaic applications

These compounds represent the broader structural space within which 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one exists, though none share its exact substitution pattern.

Comparative Analysis

The table below outlines the key differences between 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its closest analogues:

| Compound | Substitution Pattern | Key Differences | Potential Impact on Properties |

|---|---|---|---|

| 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | Methyl groups at 2,2,6,8 positions | Multiple methyl substituents | Increased lipophilicity, altered reactivity |

| 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | Methyl group at 9-position only | Fewer methyl groups | Lower molecular weight, different electronic properties |

| 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | Methyl at 9-position, methylene at 3-position | Contains exocyclic double bond | Enhanced reactivity, potential as synthetic intermediate |

Synthesis and Preparation Methods

Optimization of Synthesis Conditions

Based on documented processes for similar compounds, the following conditions might optimize the synthesis of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one:

-

Solvent Selection: Polar aprotic solvents like DMF or DMA appear suitable for carbazole chemistry, as noted in synthetic procedures for related compounds .

-

Temperature Control: Reactions might benefit from heating at 60°C to reflux temperature (approximately 120°C), similar to conditions used for other tetrahydrocarbazolone derivatives .

-

Reaction Monitoring: Thin-layer chromatography (TLC) could be used to monitor reaction progress, with expected completion times of 3-5 hours based on similar chemistry .

-

Isolation Procedures: Precipitation by addition of water (or ice water) to the reaction mixture, followed by filtration, might be an effective isolation method based on procedures for structural analogues .

Potential yields above 60% might be achievable, comparable to those reported for other carbazole derivatives in the patent literature .

Analytical Characterization

Chromatographic Properties

The chromatographic behavior of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one would be influenced by its increased lipophilicity compared to less methylated analogues. Expected properties include:

-

HPLC: Retention on reverse-phase columns would likely be greater than for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one due to the additional methyl groups.

-

TLC: An approximate Rf value of 0.5-0.6 in petroleum ether/ethyl acetate (10:1) might be expected, based on similar compounds .

-

GC-MS: The compound would likely require moderate to high column temperatures (180-250°C) for effective gas chromatographic separation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume